Cas no 68310-05-4 (2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2))

2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2) structure
68310-05-4 structure
Product Name:2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
CAS-nummer:68310-05-4
MF:C33H34N4O7S2
MW:662.77566576004
CID:1726629
PubChem ID:6455846
Update Time:2025-04-21

2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3-dihydro-2-[6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
    • 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(6-(6-methyl-7-sulfo-2-benzothiazolyl)-2-quinolinyl)-1,3-dioxo-, compd. with N-methylmethanamine (1:2)
    • 2,3-Dihydro-2-(6-(6-methyl-7-sulphobenzothiazol-2-yl)-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylic acid, compound with N-methylethylamine (1:2)
    • 2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid - N-methylethanamine (1:2)
    • N-methylethanamine,2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylic acid
    • EINECS 269-693-7
    • 68310-05-4
    • Inchi: 1S/C27H16N2O7S2.2C3H9N/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;2*1-3-4-2/h2-11,21H,1H3,(H,32,33)(H,34,35,36);2*4H,3H2,1-2H3
    • InChI-sleutel: BIEKLYULCLRMFZ-UHFFFAOYSA-N
    • LACHT: S1C2C(=CC=C(C)C=2S(=O)(=O)O)N=C1C1C=CC2=C(C=1)C=CC(C1C(C3C=CC(C(=O)O)=CC=3C1=O)=O)=N2.N(C)CC.N(C)CC

Berekende eigenschappen

  • Exacte massa: 662.18712
  • Monoisotopische massa: 662.186891
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1100
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 212

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 175.65
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd